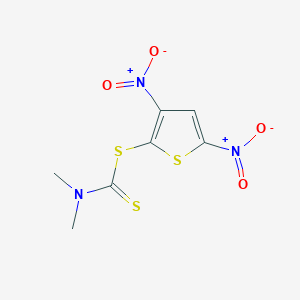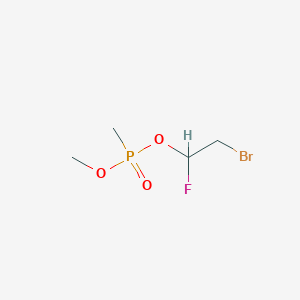![molecular formula C15H10BrNS B14528483 Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- CAS No. 62542-49-8](/img/structure/B14528483.png)
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- is a chemical compound that belongs to the class of benzenamines This compound is characterized by the presence of a bromine atom and a benzo[b]thienyl group attached to the benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- typically involves the reaction of benzenamine with 2-bromobenzo[b]thiophene-3-carbaldehyde. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The reaction conditions are carefully controlled to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thiophene oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[(2-chlorobenzo[b]thien-3-yl)methylene]-
- Benzenamine, N-[(2-fluorobenzo[b]thien-3-yl)methylene]-
- Benzenamine, N-[(2-iodobenzo[b]thien-3-yl)methylene]-
Uniqueness
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
CAS No. |
62542-49-8 |
|---|---|
Molecular Formula |
C15H10BrNS |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(2-bromo-1-benzothiophen-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H10BrNS/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10H |
InChI Key |
VLMXPWJDFUVWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(SC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)
![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)







![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)



![Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate](/img/structure/B14528475.png)
